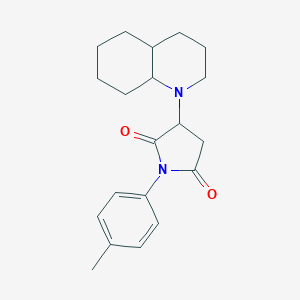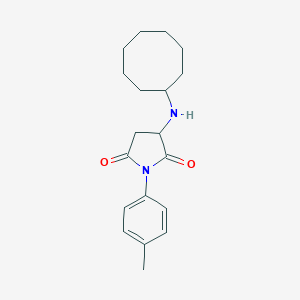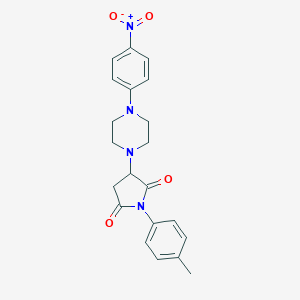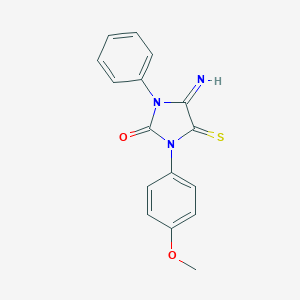![molecular formula C20H15N5O2S B304534 4-Methyl-6-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidine](/img/structure/B304534.png)
4-Methyl-6-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, such as the furo[2,3-d]pyrimidine and 1,3,4-oxadiazole rings. These intermediates are then coupled through various reactions, including nucleophilic substitution and cyclization reactions, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.
化学反应分析
Types of Reactions
Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
科学研究应用
Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Methyl-6-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and have a wide range of biological activities.
Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological and chemical properties.
Pyrrole Derivatives: Pyrrole-containing compounds are known for their diverse biological activities and are structurally similar to the pyrrole moiety in the target compound.
Uniqueness
Methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C20H15N5O2S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
4-methyl-6-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H15N5O2S/c1-12-14-15(25-10-6-7-11-25)16(19-23-24-20(27-19)28-2)26-18(14)22-17(21-12)13-8-4-3-5-9-13/h3-11H,1-2H3 |
InChI 键 |
ZIAVDRSKBODXNM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NN=C(O4)SC)N5C=CC=C5 |
规范 SMILES |
CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NN=C(O4)SC)N5C=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304452.png)
![3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B304456.png)
![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)
![3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B304459.png)

![4-(3-Bromo-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304464.png)

![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl){4-[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]phenyl}methanone](/img/structure/B304469.png)

![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)
![7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine](/img/structure/B304472.png)

